molecular formula C7H5N3O B1358638 2-Cyanoisonicotinamide CAS No. 98273-47-3

2-Cyanoisonicotinamide

Cat. No. B1358638
CAS RN: 98273-47-3
M. Wt: 147.13 g/mol
InChI Key: VGJSESNRQXAFHQ-UHFFFAOYSA-N
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Description

2-Cyanoisonicotinamide is a chemical compound with the molecular formula C7H5N3O . It is also known by other names such as 2-cyanopyridine-4-carboxamide and 2-CYANO-4-PYRIDINECARBOXAMIDE .


Synthesis Analysis

The synthesis of 2-Cyanoisonicotinamide involves a reaction between N-terminal cysteine and 2-cyanoisonicotinamide, which is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of 2-Cyanoisonicotinamide is represented by the InChI string: InChI=1S/C7H5N3O/c8-4-6-3-5 (7 (9)11)1-2-10-6/h1-3H, (H2,9,11) . The Canonical SMILES representation is: C1=CN=C (C=C1C (=O)N)C#N .


Chemical Reactions Analysis

The reaction between N-terminal cysteine and 2-cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to macrocyclic peptides . This reaction can be attached to different linkers directly during solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 2-Cyanoisonicotinamide is 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 79.8 Ų .

Mechanism of Action

Target of Action

2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .

Mode of Action

The mode of action of 2-Cyanoisonicotinamide is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and 2-Cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .

In rice plants, 2-Cyanoisonicotinamide affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .

Biochemical Pathways

The biochemical pathways affected by 2-Cyanoisonicotinamide are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .

Pharmacokinetics

Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .

Result of Action

The result of 2-Cyanoisonicotinamide’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .

properties

IUPAC Name

2-cyanopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSESNRQXAFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625208
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoisonicotinamide

CAS RN

98273-47-3
Record name 2-Cyanopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?

A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []

Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using 2-cyanoisonicotinamide?

A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.

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